molecular formula C₁₁H₁₉N₂O₅ B1139766 trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl CAS No. 119580-75-5

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl

Cat. No.: B1139766
CAS No.: 119580-75-5
M. Wt: 259.28
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Description

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl: is a stable nitroxide radical compound. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with methoxycarbonyl, nitromethyl, and tetramethyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The methoxycarbonyl, nitromethyl, and tetramethyl groups are introduced through a series of substitution reactions.

    Oxidation: The final step involves the oxidation of the pyrrolidine ring to form the nitroxide radical.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitroxide radical to its corresponding hydroxylamine using reducing agents like sodium borohydride.

    Substitution: The methoxycarbonyl and nitromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

    Oxidation Products: Formation of oxo derivatives.

    Reduction Products: Conversion to hydroxylamine derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Spin Labeling: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Catalysis: Acts as a catalyst in certain organic reactions due to its radical nature.

Biology:

    Biomolecular Studies: Employed in the study of protein and nucleic acid structures and dynamics.

    Cellular Imaging: Used in imaging techniques to track cellular processes.

Medicine:

    Drug Development: Investigated for its potential use in developing new therapeutic agents.

    Antioxidant Research: Studied for its antioxidant properties and potential health benefits.

Industry:

    Polymer Chemistry: Utilized in the synthesis of stable polymers with specific properties.

    Material Science: Applied in the development of advanced materials with unique characteristics.

Mechanism of Action

The mechanism of action of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl involves its ability to act as a stable radical. The nitroxide radical can interact with various molecular targets, including:

    Proteins: Modifying protein structures and functions.

    Nucleic Acids: Affecting DNA and RNA stability and interactions.

    Reactive Oxygen Species (ROS): Scavenging ROS and reducing oxidative stress.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

    4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.

    3-Carboxy-PROXYL: A carboxylated nitroxide radical with different solubility properties.

Uniqueness:

    Structural Features: The presence of methoxycarbonyl and nitromethyl groups provides unique reactivity and stability.

    Applications: Its specific structure makes it suitable for specialized applications in spin labeling and catalysis.

Properties

InChI

InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMQWQHWAPHJD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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